2-Vinyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
2-Vinyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C10H12N2. It is a derivative of tetrahydroquinoxaline, featuring a vinyl group attached to the second carbon atom of the tetrahydroquinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent vinylation. One common method involves the use of vinyl magnesium bromide as the vinylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxyl radicals and other oxidants.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products:
Oxidation Products: Quinoxaline and its derivatives.
Reduction Products: Tetrahydroquinoxaline derivatives.
Substitution Products: Various functionalized quinoxaline derivatives.
Scientific Research Applications
2-Vinyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. The vinyl group allows the compound to participate in various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules. These interactions can modulate biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the vinyl group, resulting in different chemical reactivity and applications.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline: Used as a bio-isosteric scaffold in medicinal chemistry.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Exhibits different pharmacological properties due to the presence of methyl groups.
Uniqueness: 2-Vinyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-ethenyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h2-6,8,11-12H,1,7H2 |
InChI Key |
HUYWGGCNJQLCJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNC2=CC=CC=C2N1 |
Origin of Product |
United States |
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